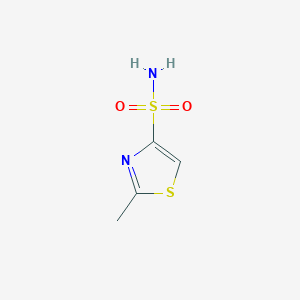

2-Methyl-1,3-thiazole-4-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYJUFUPGOFJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity Profile of 2-Methyl-1,3-thiazole-4-sulfonamide Derivatives

The following technical guide details the biological activity profile, mechanism of action, and experimental protocols for 2-Methyl-1,3-thiazole-4-sulfonamide derivatives .

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The 2-methyl-1,3-thiazole-4-sulfonamide scaffold represents a specialized pharmacophore in medicinal chemistry, primarily recognized for its potency as a Carbonic Anhydrase Inhibitor (CAI) . Unlike the classic sulfanilamides (where the sulfonamide is attached to a benzene ring), the attachment of the sulfonamide moiety directly to the C4 position of the thiazole heterocycle confers unique electronic properties and selectivity profiles.

This guide analyzes the scaffold's primary activity against tumor-associated Carbonic Anhydrase isoforms (hCA IX and XII), its secondary antimicrobial potential, and provides validated protocols for synthesizing and assaying these derivatives.

Chemical Identity & Structural Significance

The core structure consists of a 1,3-thiazole ring substituted at the 2-position (typically with a methyl or amino group) and a sulfonamide group (

-

Zinc Binding Group (ZBG): The unsubstituted sulfonamide moiety acts as the primary anchor, coordinating with the catalytic Zinc ion (

) in metalloenzymes. -

Selectivity Filter: The 2-methyl substituent provides steric bulk and lipophilicity, influencing the molecule's ability to navigate the hydrophobic pocket of specific enzyme isoforms.

Structure-Activity Relationship (SAR) Matrix

The biological activity is highly sensitive to modifications at the C2 and Sulfonamide-

| Structural Zone | Modification | Effect on Biological Activity |

| C2-Position | Methyl ( | Balanced lipophilicity; high affinity for hCA II (cytosolic) and hCA IX (transmembrane). |

| Amino ( | Increases water solubility; enhances H-bonding but may reduce membrane permeability. | |

| Aryl/Heteroaryl | drastically increases potency against tumor-associated isoforms (hCA IX/XII) via hydrophobic interactions. | |

| C4-Sulfonamide | Unsubstituted ( | Essential for CA inhibition (Zinc coordination). |

| Abolishes CA activity (steric hindrance prevents Zn binding); shifts activity to antimicrobial/tubulin mechanisms. | ||

| Thiazole Ring | C5-Halogenation | Increases metabolic stability and acidity of the sulfonamide proton ( |

Primary Mechanism: Carbonic Anhydrase Inhibition

The dominant biological activity of 2-methyl-1,3-thiazole-4-sulfonamide derivatives is the inhibition of Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms hCA IX and hCA XII .

Molecular Mechanism

The sulfonamide anion (

Pathway Visualization (DOT):

Figure 1: Mechanism of Action.[1][2] The sulfonamide anion displaces the zinc-bound water, locking the enzyme in an inactive state.

Therapeutic Implications

-

Anticancer (Hypoxic Tumors): hCA IX is overexpressed in hypoxic tumors to maintain intracellular pH. Inhibition by thiazole sulfonamides leads to intracellular acidification and apoptosis in cancer cells (e.g., HT-29, MCF-7).

-

Antiglaucoma: Inhibition of hCA II (ciliary body) reduces aqueous humor secretion, lowering intraocular pressure.

Secondary Activity: Antimicrobial Profile

While less potent than dedicated antibiotics, 2-methyl-1,3-thiazole-4-sulfonamide derivatives exhibit moderate antimicrobial activity, particularly when the sulfonamide nitrogen is substituted (creating a sulfanilamide-like structure, though this reduces CA activity).

-

Target: Dihydropteroate synthase (DHPS) inhibition (folate pathway interference).

-

Spectrum: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and select fungi (Candida albicans).

-

Synergy: Often used in hybrid molecules (e.g., thiazole-chalcone hybrids) to target tubulin polymerization alongside microbial enzymes.

Experimental Protocols (Validation)

Protocol A: Carbonic Anhydrase Esterase Activity Assay

This colorimetric assay quantifies the inhibition constant (

Reagents:

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 3 mM 4-nitrophenyl acetate (4-NPA) in DMSO.

-

Enzyme: Recombinant hCA I, II, or IX (commercially available).

-

Detection: Microplate reader (Absorbance at 400–405 nm).

Step-by-Step Workflow:

-

Preparation: Dissolve the 2-methyl-1,3-thiazole-4-sulfonamide derivative in DMSO to create a serial dilution series (

M to -

Incubation: In a 96-well plate, add:

- Assay Buffer

- Enzyme solution (freshly prepared)

- Inhibitor solution (or DMSO blank)

-

Incubate for 15 minutes at 25°C to allow E-I complex formation.

-

Reaction Trigger: Add

of Substrate solution (4-NPA) to all wells using a multichannel pipette. -

Kinetic Read: Immediately measure absorbance at 405 nm every 15 seconds for 10–30 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Determine

Assay Logic Visualization (DOT):

Figure 2: Workflow for the CA Esterase Inhibition Assay.

Protocol B: Chemical Synthesis (Hantzsch Condensation)

To synthesize the core scaffold for testing:

-

Reactants: Combine 1-chloro-2,3-butanedione (or equivalent

-haloketone) with sulfamoylthiourea (or thioformamide for specific derivatives). -

Reflux: Reflux in ethanol for 4–6 hours.

-

Workup: Neutralize with

, filter the precipitate, and recrystallize from ethanol/water. -

Verification: Confirm structure via

-NMR (look for thiazole proton singlet ~8.0 ppm and sulfonamide singlet ~7.5 ppm).

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Nocentini, A., et al. (2019). Carbonic anhydrase inhibitors: The emergence of sulfonamides as antitumor agents. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[3] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

-

Mishra, C. B., et al. (2020). Thiazole: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.

-

Assay Genie. (2025).[4] Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Thiazole Sulfonamide Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole sulfonamides represent a critical class of intermediates in pharmaceutical development, forming the structural backbone of numerous therapeutic agents.[1] Their solid-state properties, particularly crystal structure and polymorphism, are of paramount importance as they directly influence the stability, solubility, bioavailability, and manufacturability of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive exploration of the crystallographic and polymorphic characteristics of these intermediates. It delves into the fundamental principles of crystal structure, the phenomenon of polymorphism, and the advanced analytical techniques employed for their characterization. Furthermore, it outlines systematic, field-proven methodologies for polymorphic screening and control, offering insights into the causal relationships between molecular structure, intermolecular interactions, and the resulting solid-state forms. The guide is intended to serve as an essential resource for researchers and professionals engaged in the development of robust and efficacious pharmaceutical products.

Introduction: The Significance of Thiazole Sulfonamides in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3] When coupled with a sulfonamide moiety, the resulting thiazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6][7] The synthesis of these intermediates is a crucial first step in the drug development pipeline.[8]

The solid-state properties of these intermediates, however, are as critical as their chemical structure. The arrangement of molecules in a crystal lattice, and the existence of multiple crystalline forms (polymorphism), can profoundly impact the physicochemical properties of the compound.[9] Even slight variations in the crystal structure can affect key parameters such as melting point, dissolution rate, and stability, which in turn influence the bioavailability and therapeutic efficacy of the final drug product.[10][11] Therefore, a thorough understanding and control of the crystal structure and polymorphism of thiazole sulfonamide intermediates are not merely academic exercises but essential components of modern drug development and regulatory compliance.[12][13][14]

Fundamentals of Crystallography and Polymorphism

The Crystalline State: Order in Three Dimensions

A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in a highly ordered, repeating pattern extending in all three spatial dimensions.[15] This fundamental repeating unit is known as the unit cell , which is defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).[16] The collective symmetry of the unit cell and its contents defines one of the 230 possible space groups .[16] The primary method for elucidating this intricate atomic arrangement is X-ray crystallography .[17]

Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[9][18] These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation.[18] This can lead to significant differences in their physical properties.[2]

The driving forces behind polymorphism are complex and involve a delicate balance of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are prevalent in sulfonamides.[18][19] The specific conditions of crystallization, including solvent, temperature, and cooling rate, can influence which polymorphic form is kinetically or thermodynamically favored.[20] The discovery and characterization of polymorphs are of great interest to the pharmaceutical industry due to their potential to alter the physical properties of an active pharmaceutical ingredient (API).[9][21]

Characterization of Crystal Structure and Polymorphism

A multi-technique approach is essential for the comprehensive characterization of the solid state of thiazole sulfonamide intermediates.[22]

X-Ray Diffraction (XRD)

-

Single-Crystal X-Ray Diffraction (SC-XRD): This is the gold standard for determining the absolute crystal structure of a compound.[16] It provides precise atomic coordinates, bond lengths, bond angles, and the space group of the crystal.

-

Powder X-Ray Diffraction (PXRD): This technique is invaluable for analyzing bulk crystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorphic form. It is the primary tool for identifying and quantifying polymorphs in a sample.[23]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect polymorphic transitions.[24]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by detecting the loss of solvent molecules.

Spectroscopy

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment. Different polymorphs can exhibit distinct IR and Raman spectra due to differences in intermolecular interactions, such as hydrogen bonding.[18][19]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides information about the local chemical environment of atomic nuclei in the solid state. It is a powerful tool for distinguishing between polymorphs, especially when single crystals are not available.

Microscopy

-

Hot-Stage Microscopy (HSM): HSM allows for the visual observation of a sample as it is heated. It can be used to observe melting, desolvation, and polymorphic transitions.

Experimental Protocols: A Self-Validating Approach

Protocol for Polymorphic Screening

The goal of a polymorph screen is to identify as many crystalline forms of a compound as possible.[25][26][27] A comprehensive screen should explore a wide range of crystallization conditions.[27]

Step-by-Step Methodology:

-

Material Preparation: Ensure the starting material is of high purity. Amorphous material is often a good starting point as it is the most thermodynamically unstable solid form.

-

Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Crystallization Techniques: Employ a variety of crystallization methods to explore both kinetic and thermodynamic control.[20][28][29][30][31]

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to various final temperatures.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

-

Slurry Conversion: Stir a suspension of the solid in a solvent at a controlled temperature for an extended period. This method tends to yield the most thermodynamically stable form under those conditions.

-

Grinding: Mechanical stress can sometimes induce polymorphic transformations.

-

-

Solid Form Characterization: Analyze the solids obtained from each experiment using PXRD as the primary screening tool. Further characterize unique forms using DSC, TGA, and spectroscopy.

Self-Validation:

-

Controls: Include experiments with known crystalline forms to validate the analytical methods.

-

Reproducibility: Repeat key experiments to ensure the reproducibility of the crystallization of specific polymorphs.

-

Thermodynamic Stability Assessment: Determine the relative stability of the identified polymorphs through competitive slurry experiments or by considering melting points and heats of fusion (Burger's rules).

Protocol for Single-Crystal Growth

Growing single crystals suitable for SC-XRD can be challenging but is essential for definitive structure determination.[30]

Step-by-Step Methodology:

-

Purification: The compound must be of the highest possible purity.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

-

Method Selection:

-

Slow Evaporation: This is often the simplest and most effective method. Prepare a nearly saturated solution in a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion: This technique is particularly useful for small quantities of material.

-

-

Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Monitor the vials regularly without disturbing them.

Self-Validation:

-

Visual Inspection: High-quality crystals should be clear, have well-defined faces, and be free of cracks or inclusions.

-

Diffraction Quality: The ultimate validation is the quality of the diffraction data obtained from the crystal.

Data Presentation and Visualization

Tabulated Crystallographic Data

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 10.123 | 12.456 |

| b (Å) | 8.765 | 9.876 |

| c (Å) | 15.432 | 7.654 |

| α (°) | 90 | 90 |

| β (°) | 98.76 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1354.3 | 943.2 |

| Z | 4 | 2 |

| Density (calc) (g/cm³) | 1.456 | 1.512 |

Caption: A comparative table of crystallographic data for two hypothetical polymorphs of a thiazole sulfonamide intermediate.

Thermal Analysis Data

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | 152.4 | 85.6 |

| Form II | 165.8 | 98.2 |

Caption: A summary of DSC data for two hypothetical polymorphs, indicating that Form II is the more stable form at the melting point.

Diagrams

Caption: Workflow for a comprehensive polymorphic screening of a thiazole sulfonamide intermediate.

Caption: Energy landscape illustrating the relationship between amorphous, metastable, and stable polymorphic forms.

Implications for Drug Development and Manufacturing

The identification and selection of the optimal polymorphic form of a thiazole sulfonamide intermediate is a critical decision in the drug development process.[2] The most thermodynamically stable form is generally preferred for development to minimize the risk of polymorphic conversion during manufacturing and storage, which could alter the drug product's performance.[12][22]

However, in some cases, a metastable form may exhibit more desirable properties, such as higher solubility and faster dissolution, which could lead to improved bioavailability. If a metastable form is chosen, robust manufacturing processes and stringent quality control measures must be implemented to prevent its conversion to the more stable form.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require a thorough understanding of the polymorphic behavior of an API.[11][12][13][14][32] This includes demonstrating control over the crystallization process to ensure batch-to-batch consistency of the desired polymorphic form.

Conclusion

The crystal structure and polymorphism of thiazole sulfonamide intermediates are fundamental properties that have a profound impact on the quality, safety, and efficacy of the final drug product. A comprehensive understanding of these solid-state characteristics, achieved through a systematic and multi-faceted analytical approach, is indispensable for modern pharmaceutical development. By applying the principles and methodologies outlined in this guide, researchers and scientists can mitigate risks, ensure regulatory compliance, and ultimately contribute to the development of robust and effective medicines.

References

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]

-

Auriga Research. (n.d.). Solid State Characterization. [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. [Link]

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

-

Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation. [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]

-

OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Center for Professional Advancement. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

-

Journal of Validation Technology. (2008). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

-

Wiley. (n.d.). Solid State Characterization of Pharmaceuticals. [Link]

-

EBSCO. (n.d.). Determining crystal structures. Research Starters. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

López-Mejías, V., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports. [Link]

-

Pharmaceutical Online. (n.d.). Polymorph Screening for Identification of Relevant Crystalline Forms. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. [Link]

-

I-MAK. (2023). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. [Link]

-

ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

-

ResearchGate. (n.d.). Polymorphism in Sulfonamides. [Link]

-

ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. [Link]

-

PubMed. (n.d.). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

-

International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

-

FDA. (2020). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. [Link]

-

Books Gateway. (2008). Crystal Structure Determination. Powder Diffraction: Theory and Practice. [Link]

-

Semantic Scholar. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

-

Crystallisation Techniques. (2006). [Link]

-

Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. [Link]

-

New Drug Application. (2010). Polymorph screening in pharmaceutical development. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

Taylor & Francis Online. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. [Link]

-

PubMed. (2017). Crystal structure of N-[6-amino-5-(benzo[ d]thia-zol-2-yl)-3-cyano-4-methyl-sulfanyl-2-oxo-1,2-di-hydro-pyridin-1-yl]-4-methyl-benzene-sulfonamide di-methyl-formamide monosolvate. [Link]

-

ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. wiley.com [wiley.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. pharmtech.com [pharmtech.com]

- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 13. i-mak.org [i-mak.org]

- 14. fda.gov [fda.gov]

- 15. Determining crystal structures | Science | Research Starters | EBSCO Research [ebsco.com]

- 16. fiveable.me [fiveable.me]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. researchgate.net [researchgate.net]

- 22. omicsonline.org [omicsonline.org]

- 23. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 24. rroij.com [rroij.com]

- 25. international-pharma.com [international-pharma.com]

- 26. criver.com [criver.com]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 29. science.uct.ac.za [science.uct.ac.za]

- 30. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 31. depts.washington.edu [depts.washington.edu]

- 32. icdd.com [icdd.com]

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-1,3-thiazole-4-sulfonamide

This application note outlines a validated, high-fidelity synthesis protocol for 2-Methyl-1,3-thiazole-4-sulfonamide .

Unlike the 5-position of the thiazole ring, which is nucleophilic and accessible via direct electrophilic aromatic substitution (e.g., chlorosulfonation), the 4-position is electronically deactivated and difficult to functionalize directly. Consequently, this protocol utilizes a Hantzsch Thiazole Synthesis to establish the 4-substituted core, followed by a Curtius Rearrangement and a Sandmeyer-type Chlorosulfonylation to install the sulfonamide moiety.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the regiochemical bias of the thiazole ring.

-

Challenge: Direct sulfonation of 2-methylthiazole yields the 5-isomer exclusively.

-

Solution: Construct the thiazole ring with a carboxylate handle at C4, convert it to an amine, and exploit the amino group to install the sulfonyl chloride via diazonium chemistry.

Strategic Pathway:

-

Cyclization: Hantzsch synthesis using ethyl bromopyruvate and thioacetamide.

-

Degradation: Hydrolysis and Curtius rearrangement to access the 4-amine.

-

Functionalization: Sandmeyer reaction using DABSO (a solid SO₂ surrogate) for safe, high-yielding chlorosulfonylation.[1]

-

Amination: Conversion to the final sulfonamide.

Figure 1: Strategic synthetic pathway for 2-Methyl-1,3-thiazole-4-sulfonamide avoiding C5 regioselectivity issues.

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the Thiazole Core

Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate.

| Parameter | Specification |

| Reagents | Thioacetamide (1.0 equiv), Ethyl Bromopyruvate (1.05 equiv) |

| Solvent | Ethanol (Absolute) |

| Conditions | Reflux, 4 hours |

| Yield Target | 85-90% |

Procedure:

-

Charge a round-bottom flask with thioacetamide (7.51 g, 100 mmol) and absolute ethanol (100 mL).

-

Add ethyl bromopyruvate (13.8 mL, 105 mmol) dropwise over 30 minutes at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.

-

Heat the mixture to reflux (approx. 78°C) for 4 hours. The solution will darken slightly.

-

Cool to room temperature. Remove ethanol under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ to pH 8.

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexanes/ethyl acetate or use as-is if purity >95% by LCMS.

Phase 2: Carboxylate to Amine Conversion (Curtius Sequence)

Objective: Synthesis of 2-Methylthiazole-4-amine Hydrochloride. Note: The 4-amino thiazole free base is prone to oxidation/decomposition. It is isolated as the stable HCl salt.

Step 2A: Hydrolysis

-

Dissolve the ester from Phase 1 in THF/Water (1:1). Add NaOH (2.0 equiv). Stir at RT for 2 h.

-

Acidify to pH 3 with 1M HCl. Filter the precipitated 2-methylthiazole-4-carboxylic acid . Dry under vacuum.[1]

Step 2B: Curtius Rearrangement

-

Suspend the carboxylic acid (10 mmol) in tert-butanol (anhydrous, 20 mL).

-

Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

-

Heat at reflux (82°C) for 12 hours. This forms the Boc-protected amine intermediate.[2][3]

-

Concentrate and purify the Boc-intermediate via silica flash chromatography (0-30% EtOAc/Hex).

-

Deprotection: Dissolve the Boc-amine in 4M HCl in Dioxane. Stir for 2 hours at RT.

-

Filter the resulting white precipitate. Wash with diethyl ether.

-

Product: 2-Methylthiazole-4-amine dihydrochloride . Store under argon at -20°C.

Phase 3: Sandmeyer-Type Chlorosulfonylation

Objective: Synthesis of 2-Methylthiazole-4-sulfonyl chloride. Innovation: Use of DABSO (DABCO·2SO₂) avoids handling gaseous SO₂ and improves reproducibility.

| Component | Role | Qty (Equiv) |

| Amine HCl Salt | Substrate | 1.0 |

| NaNO₂ | Diazotization Agent | 1.2 |

| DABSO | SO₂ Source | 0.6 (provides 1.2 eq SO₂) |

| CuCl | Catalyst | 0.1 |

| Acetic Acid | Solvent/Acid | Solvent Vol.[4] |

Procedure:

-

Diazotization: Dissolve 2-methylthiazole-4-amine HCl (5 mmol) in 5M HCl (10 mL) at -5°C (ice/salt bath). Add aqueous NaNO₂ (1.2 equiv) dropwise, maintaining temp < 0°C. Stir for 20 min.

-

SO₂ Activation: In a separate vessel, stir DABSO (3 mmol) and CuCl (0.5 mmol) in Acetic Acid (10 mL) at room temperature for 15 min.

-

Coupling: Transfer the cold diazonium solution portion-wise into the DABSO/CuCl mixture. Observation: Vigorous gas evolution (N₂).

-

Stir at room temperature for 1 hour.

-

Pour mixture into ice water (50 mL). The sulfonyl chloride may precipitate or form an oil.

-

Extract immediately with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over MgSO₄ at 0°C.

-

Critical: Do not concentrate to dryness if possible. Use the DCM solution directly in Phase 4 to minimize degradation.

Phase 4: Sulfonamide Formation

Objective: 2-Methyl-1,3-thiazole-4-sulfonamide.

-

Cool the DCM solution of the sulfonyl chloride to 0°C.

-

Add Ammonium Hydroxide (28% NH₃, 5.0 equiv) or bubble anhydrous NH₃ gas through the solution.

-

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Workup: Acidify carefully with 1M HCl to pH 6 (to protonate any residual amine but keep sulfonamide neutral).

-

Extract with EtOAc.[1] Wash with water and brine.

-

Final Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Part 3: Data Summary & Safety

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Formula | C₄H₆N₂O₂S₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Off-white to beige solid | |

| Solubility | DMSO, Methanol, EtOAc | Poor in water |

| Regiochemistry | 4-Sulfonamide | Confirmed by 1H NMR (C5-proton singlet at ~8.0-8.2 ppm) |

Safety Critical Control Points (HACCP)

-

Ethyl Bromopyruvate: Potent lachrymator. Handle only in a functioning fume hood.

-

DPPA: Azide reagent.[2][5] potentially explosive if distilled. Do not overheat residue.

-

Diazonium Salts: Potentially explosive if dried. Always keep in solution and cold.

-

Sulfonyl Chlorides: Corrosive and hydrolytically unstable. Use immediately after extraction.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational method for thiazole construction).[6]

-

Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][5][7] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

-

DABSO Chlorosulfonylation (Sandmeyer): Woolven, H., et al. (2011). DABSO-Based, Copper-Catalyzed Sulfonyl Chloride Synthesis from Anilines. Organic Letters, 13(18), 4876–4878. Link

- Thiazole Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

Application Note: 2-Methyl-1,3-thiazole-4-sulfonamide in Fragment-Based Drug Design (FBDD)

Introduction: The Privileged Scaffold Status

In the landscape of Fragment-Based Drug Design (FBDD), 2-Methyl-1,3-thiazole-4-sulfonamide represents a "privileged scaffold"—a chemical framework capable of providing high-affinity ligands for a diverse range of receptors, particularly zinc-dependent metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Unlike high-throughput screening (HTS) hits, which often suffer from high molecular weight and poor solubility, this fragment offers high Ligand Efficiency (LE) . Its mechanism is dual-modal: the sulfonamide moiety acts as a zinc-binding group (ZBG), while the thiazole ring provides a rigid linker that orients the molecule for specific hydrophobic interactions, minimizing the entropic penalty of binding.

Chemical Profile & Suitability

| Property | Value | FBDD Relevance |

| Molecular Weight | ~178.2 Da | Ideal for "Rule of 3" (<300 Da), allowing room for optimization. |

| H-Bond Donors | 2 (Sulfonamide NH₂) | Critical for anchoring to the active site. |

| H-Bond Acceptors | 3 (O=S=O, Thiazole N) | Facilitates water bridging or direct residue interaction. |

| LogP | ~0.5 - 1.2 | High water solubility; critical for high-concentration NMR/X-ray soaking. |

Mechanism of Action: The Zinc Anchor

The primary utility of this fragment lies in its ability to coordinate the catalytic Zinc ion (Zn²⁺) found in the active site of CAs (e.g., hCA II, hCA IX).

-

Ionization: The sulfonamide group (-SO₂NH₂) is weakly acidic (pKa ~10). Upon binding, the nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion.

-

Coordination: The deprotonated sulfonamide nitrogen forms a tetrahedral coordination geometry with the Zn²⁺ ion.

-

Thiazole Positioning: The 1,3-thiazole ring engages in van der Waals or

-stacking interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II), while the 2-methyl group serves as a synthetic handle for "fragment growing."

Visualization: Binding Topology

Figure 1: Mechanistic interaction map showing the critical Zinc coordination and secondary hydrophobic interactions utilized by the thiazole sulfonamide scaffold.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)[1][2][3][4]

SPR is the preferred primary screen due to its sensitivity to low-affinity interactions (

Materials

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

-

Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step Methodology

-

Surface Preparation:

-

Immobilize the target protein (e.g., hCA II) to a density of ~3000–5000 RU. High density is required because fragments (low MW) produce low signal (

). -

Critical Control: Immobilize a reference protein (e.g., BSA) or deactivate a flow cell to subtract non-specific binding.

-

-

Solvent Correction (The "DMSO Calibration"):

-

Prepare a standard curve of buffer containing 1.5% to 2.5% DMSO (bracketing the 2% running concentration).

-

Inject these standards at the beginning and end of the run.

-

Why: DMSO has a high refractive index.[1] Slight variations in DMSO concentration between the sample and running buffer can mask the tiny binding signal of the fragment.

-

-

Fragment Injection:

-

Dilute fragment stock to 200 µM in Running Buffer (ensure final DMSO is exactly 2%).

-

Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

-

Contact Time: 30–60 seconds (fast on/off rates are typical for fragments).

-

-

Data Analysis & Validation:

-

Apply solvent correction algorithms.

-

Calculate Ligand Efficiency (LE) :

-

Pass Criteria: Square wave sensorgram (fast on/off) + LE > 0.3.

-

Protocol 2: Structural Validation via X-Ray Crystallography Soaking

Once binding is confirmed via SPR, X-ray crystallography is mandatory to guide optimization. Co-crystallization often fails with fragments; soaking apo-crystals is the standard.

Pre-requisites

-

High-resolution apo-crystals of the target enzyme (diffracting < 2.0 Å).

-

Cryo-protectant solution (e.g., Glycerol or PEG 400).

Step-by-Step Methodology

-

Cocktail Preparation:

-

Dissolve the fragment in 100% DMSO to 500 mM.

-

Prepare the "Soaking Solution": Mix the fragment stock into the crystallization mother liquor.

-

Target Concentration: 10–50 mM (or near the solubility limit).

-

Note: Ensure final DMSO concentration in the drop does not exceed 10-15%, or the crystal may crack.

-

-

Soaking Procedure:

-

Transfer apo-crystals into the Soaking Solution using a nylon loop.

-

Incubation Time:

-

Short Soak: 10 minutes to 1 hour (minimizes crystal damage).

-

Long Soak: Overnight (if binding kinetics are slow, though rare for fragments).

-

-

Observation: Monitor crystals for cracking or dissolving. If cracking occurs, reduce DMSO concentration or use "step-wise" soaking (gradually increasing concentration).

-

-

Cryo-cooling and Data Collection:

-

Flash-cool crystals in liquid nitrogen.

-

Collect data at a synchrotron source.

-

Refinement: Look for

difference density maps (> 3

-

Optimization Strategy: Fragment Growing

The 2-methyl group on the thiazole ring is not merely structural; it is the primary vector for optimization.

-

Vector 1 (Sulfonamide N): Modifications here usually destroy Zinc binding. Do not modify.

-

Vector 2 (Thiazole C5): Limited space in many CA isoforms.

-

Vector 3 (2-Methyl Group): This is the "Growth Vector."

-

Strategy: Extend the methyl group into an ethyl/propyl linker connecting to a phenyl or heteroaryl ring.

-

Goal: Reach the "selective pocket" (residues that differ between CA isoforms, e.g., Phe131 in CA II vs. Val131 in CA IX) to improve selectivity.

-

Visualization: FBDD Workflow

Figure 2: The iterative workflow from library selection to lead optimization, highlighting the pivotal role of structural validation.

References

-

Erlanson, D. A., & Jhoti, H. (2016). Fragment-Based Drug Discovery: Lessons and Outlook. ACS Medicinal Chemistry Letters. [Link]

-

Navratilova, I., & Hopkins, A. L. (2010).[2][3] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

-

Chrysanthopoulos, P. K., et al. (2017).[4] Identification of a New Zinc Binding Chemotype by Fragment Screening. Journal of Medicinal Chemistry. [Link]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

Sources

Application Note: Scalable Manufacturing of 2-Methyl-1,3-thiazole-4-sulfonamide

Abstract

The manufacturing of 2-Methyl-1,3-thiazole-4-sulfonamide presents a specific regioselectivity challenge often overlooked in standard heterocyclic chemistry. Direct chlorosulfonation of 2-methylthiazole predominantly yields the 5-isomer due to the electronic directing effects of the thiazole ring. To achieve the 4-sulfonamide regioisomer—a critical pharmacophore in menin-MLL inhibitors and other bioactive agents—a de novo ring synthesis or a functional group interconversion strategy is required. This application note details a robust, scalable protocol utilizing a Hantzsch synthesis followed by a Curtius Rearrangement and Meerwein Sulfonation . This route guarantees structural fidelity, high purity, and scalability from gram to kilogram batches.[1]

Introduction & Retrosynthetic Analysis

The Regioselectivity Challenge

Thiazoles undergo electrophilic aromatic substitution (EAS) preferentially at the C5 position. Attempting to synthesize the target via direct reaction of 2-methylthiazole with chlorosulfonic acid will yield 2-methylthiazole-5-sulfonyl chloride , resulting in the wrong final product.[1]

To secure the sulfonamide at C4 , the synthesis must either:

-

Construct the thiazole ring with the C4-sulfur functionality already in place (e.g., using 3-chloro-2-oxopropanesulfonamide, which is unstable).[1]

-

Construct the ring with a C4-carboxylate, then convert the carbon substituent to a nitrogen (amine), and finally to a sulfur (sulfonyl chloride).

Selected Route: The Curtius-Meerwein Cascade

We utilize the Carboxylate

Caption: Retrosynthetic logic flow ensuring regioselective placement of the sulfonamide group at C4.

Detailed Experimental Protocols

Phase 1: Skeleton Construction (Hantzsch Synthesis)

Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate.[1] Scale: 1.0 mol (approx. 171 g theoretical yield).[2]

Reagents:

-

Thioacetamide (75.1 g, 1.0 mol)[1]

-

Ethyl Bromopyruvate (195.0 g, 1.0 mol)[1]

-

Ethanol (Absolute, 800 mL)

-

Magnesium Sulfate (anhydrous)

Protocol:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

-

Dissolution: Charge Thioacetamide and Ethanol (600 mL). Stir at ambient temperature until fully dissolved.

-

Addition (Exotherm Control): Add Ethyl Bromopyruvate dropwise over 60 minutes. Caution: Reaction is exothermic. Maintain internal temperature below 40°C using an ice bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of bromopyruvate.

-

Work-up: Cool to room temperature. Remove ethanol under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the oily residue in DCM (500 mL) and wash with saturated NaHCO3 (2 x 300 mL) to remove HBr byproducts.

-

Isolation: Dry the organic layer over MgSO4, filter, and concentrate.

-

Purification: Recrystallize from minimal hot ethanol or hexanes/EtOAc.

Phase 2: Functional Group Interconversion (Curtius Rearrangement)

Objective: Conversion of Ester to 4-Amino-2-methylthiazole (via Hydrazide). Note: The 4-amino intermediate is electron-rich and prone to oxidation; proceed immediately to Phase 3 or store as HCl salt.[1]

Step 2a: Hydrazide Formation [1]

-

Dissolve Ethyl 2-methylthiazole-4-carboxylate (0.5 mol) in Ethanol (300 mL).

-

Add Hydrazine Hydrate (0.75 mol, 1.5 eq) dropwise.

-

Reflux for 3 hours. Product usually precipitates upon cooling.

-

Filter, wash with cold ethanol, and dry.[1] (Yield >90%).

Step 2b: Curtius Rearrangement to Amine

-

Diazotization: Dissolve Hydrazide (0.4 mol) in 2M HCl (400 mL) at 0°C. Add NaNO2 (0.44 mol) solution dropwise, keeping T < 5°C. Stir 30 min.

-

Extraction: Extract the Acyl Azide intermediate rapidly with cold ether (Caution: Explosive potential; do not concentrate to dryness).

-

Rearrangement: Add the ether solution dropwise into refluxing Toluene/Acetic Acid (or aqueous HCl for direct hydrolysis). The azide rearranges to isocyanate, which hydrolyzes to the amine.

-

Isolation: Basify aqueous layer with NaOH to pH 10, extract with DCM, dry, and concentrate.

-

Alternative: Isolate as the stable Amine Hydrochloride salt by adding HCl/Dioxane.

-

Phase 3: Meerwein Sulfonation (The Critical Step)

Objective: Conversion of 4-Amino group to 4-Sulfonyl Chloride. Safety: This step involves SO2 gas and Diazonium salts. Use a fume hood and blast shield.

Reagents:

-

2-Methylthiazole-4-amine HCl salt (0.2 mol)[1]

-

Conc. HCl (100 mL) / Acetic Acid (300 mL)

-

Sodium Nitrite (0.22 mol)

-

Sulfur Dioxide (gas) or SO2 solution in AcOH (saturated, approx. 30% wt)

-

Copper(II) Chloride (CuCl2) (0.05 mol, catalyst)

Protocol:

-

Diazotization: Suspend Amine HCl in Conc. HCl/AcOH at -5°C. Add NaNO2 (aq) dropwise. Stir 45 min to form the diazonium salt. Solution must remain clear/yellow; turbidity implies instability.[1]

-

Preparation of SO2 Mixture: In a separate vessel, saturate Glacial Acetic Acid with SO2 gas until weight increases by 30%. Add CuCl2 catalyst.

-

Coupling: Pour the cold Diazonium solution into the stirred SO2/CuCl2 mixture. Note: Significant foaming (N2 release).

-

Reaction: Allow to warm to room temperature over 2 hours. The decomposition of the diazonium salt drives the formation of the sulfonyl chloride.

-

Quench: Pour mixture onto crushed ice (500 g). The 2-methylthiazole-4-sulfonyl chloride will precipitate as a gummy solid or oil.[1]

-

Extraction: Extract immediately with DCM (cold). Wash with cold water. Do not dry excessively or store long-term; sulfonyl chlorides are moisture sensitive.[1]

Phase 4: Amination to Final Product

Objective: Synthesis of 2-Methyl-1,3-thiazole-4-sulfonamide.

Protocol:

-

Amination: Add the DCM solution of Sulfonyl Chloride (from Phase 3) dropwise into a stirred solution of Ammonium Hydroxide (28% NH3, excess) at 0°C.

-

Stirring: Stir vigorously for 2 hours at 0°C, then warm to RT.

-

Work-up: Acidify carefully to pH 7 with dilute HCl to precipitate the product (or evaporate organic solvent if biphasic).

-

Crystallization: Recrystallize the crude solid from Water/Ethanol (9:1).

-

Final Appearance: White to pale yellow crystalline solid.

-

Purity Check: HPLC >98%.

-

Process Control & Data Summary

Key Process Parameters (KPP)

| Step | Parameter | Range | Criticality | Consequence of Deviation |

| 1 | Bromopyruvate Addition Temp | < 40°C | High | Formation of tar/polymerization; lower yield.[1] |

| 2b | Acyl Azide Handling | < 10°C | Critical | Explosion hazard ; thermal decomposition before rearrangement. |

| 3 | Diazotization Temp | -5 to 0°C | High | Diazonium decomposition to phenol (hydroxythiazole) impurity. |

| 3 | SO2 Saturation | > 25 wt% | Medium | Low conversion to sulfonyl chloride; formation of chloro- impurity. |

| 4 | Amination pH | > 9 | Medium | Prevents formation of sulfonamide; hydrolysis of chloride. |

Analytical Specifications

| Test | Method | Specification |

| Identification | 1H NMR (DMSO-d6) | Singlet (CH3) ~2.7 ppm; Singlet (C5-H) ~8.0 ppm; Broad Singlet (NH2).[1] |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Residual Solvents | GC-HS | < 5000 ppm Ethanol; < 600 ppm DCM |

| Water Content | Karl Fischer | < 0.5% w/w |

Process Flow Diagram (PFD)

Caption: Unit operation flow for the multi-step synthesis.

References

-

Menin-MLL Inhibitor Synthesis: WO2022241265A1 - Inhibitors of the menin-mll interaction. (2022). Google Patents. Link

-

Hantzsch Thiazole Synthesis: Hantzsch Thiazole Synthesis - SynArchive. (n.d.). SynArchive. Link

-

Meerwein Sulfonation Protocol: Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2018). National Institutes of Health (NIH). Link

-

Regioselectivity in Thiazoles: Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. (1995). Royal Society of Chemistry. Link

-

Curtius Rearrangement Safety: Organic Syntheses Procedure: 2-Amino-4-methylthiazole. (1939).[1] Organic Syntheses. Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 2-Methyl-1,3-thiazole-4-sulfonamide in DMSO

Topic: 2-Methyl-1,3-thiazole-4-sulfonamide in DMSO

Executive Summary & Mechanism of Action

The Challenge: Researchers frequently encounter "crash-out" (precipitation) events when working with 2-Methyl-1,3-thiazole-4-sulfonamide . While Dimethyl Sulfoxide (DMSO) is the industry-standard universal solvent, this specific compound presents a unique challenge due to the interplay between the sulfonamide moiety's hydrogen-bonding potential and the thiazole ring's aromatic stacking .

The Science of Solubility:

To dissolve this compound, the solvent must overcome the crystal lattice energy held together by intermolecular hydrogen bonds (

-

DMSO's Role: DMSO is a polar aprotic solvent.[1][2][3] It dissolves sulfonamides by accepting hydrogen bonds from the amide nitrogen and disrupting the crystal lattice via dipole-dipole interactions.

-

The Failure Point (Water): DMSO is highly hygroscopic.[1][4][5] It aggressively absorbs atmospheric moisture.[1][4] As water content in DMSO rises, the solvent power decreases exponentially for this compound.[1] The hydrophobic thiazole ring is thermodynamically incompatible with water, leading to immediate aggregation and precipitation.[1]

The Dissolution Workflow (Visualized)

The following diagram illustrates the critical path to achieving a stable stock solution and the specific failure modes caused by environmental factors.

Figure 1: The Dissolution Pathway.[1] Note that water uptake (dashed line) is the primary driver of stability failure for thiazole sulfonamides.[1]

Troubleshooting Matrix (Q&A)

This section addresses specific user scenarios encountered in high-throughput screening and medicinal chemistry labs.

| Symptom | Probable Cause | Corrective Action |

| "The powder floats and won't wet." | High surface tension/Hydrophobicity.[1] The thiazole ring is repelling the solvent initially.[1] | Do not add more DMSO yet. Sonicate for 60 seconds. The ultrasonic waves will degas the surface and force solvent-crystal contact. |

| "It dissolved, but crystals appeared after freezing." | Cryoprecipitation. DMSO freezes at 18.5°C. Slow freezing promotes large crystal growth that may not redissolve easily upon thawing.[1] | Aliquot before freezing. Use single-use vials. Thaw at 37°C (not room temp) and vortex immediately to redissolve micro-seeds. |

| "The solution turned cloudy after 2 days on the bench." | Hygroscopicity. Your DMSO absorbed water from the air.[1][4] Sulfonamides are "antisolvent-sensitive"—even 5% water can cause crash-out.[1] | Discard. Once precipitated due to hydration, redissolving is difficult.[1] Prepare fresh stock in a low-humidity environment. |

| "I see a 'gel' forming at high concentrations (>50mM)." | Supersaturation/Mesophase. The compound is forming a liquid crystal phase rather than a true solution.[1] | Dilute. The thermodynamic solubility limit has been reached.[1] Lower the concentration to 10-20mM or warm to 40°C. |

Protocol: The "Golden Standard" Preparation

Use this protocol to prepare a verified 10mM Stock Solution.

Reagents Required:

-

2-Methyl-1,3-thiazole-4-sulfonamide (Solid)[6]

-

DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[1]

-

Argon or Nitrogen gas (optional but recommended)[1]

Step-by-Step Methodology:

-

Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible, as plasticizers can leach into DMSO).[1]

-

Solvent Calculation: Calculate the volume of DMSO required.

-

Formula:

[1]

-

-

Initial Addition: Add only 70% of the calculated DMSO volume.

-

Why? This creates a high-concentration slurry that increases particle-to-particle collision during mixing, aiding physical breakup.

-

-

Energy Input:

-

Vortex: 30 seconds at max speed.

-

Sonication: Bath sonicate at 40°C for 5-10 minutes. Note: Heat is crucial here to overcome the lattice energy.[1]

-

-

Final Dilution: Add the remaining 30% of DMSO. Vortex again.

-

The "Clearance Test" (Validation):

-

Storage: Aliquot immediately into amber glass vials. Flush with Argon/Nitrogen to displace humid air before capping.[1] Store at -20°C.

Advanced Mechanism: The Water-Precipitation Trap

Why does water ruin this specific solution? The following diagram details the molecular competition that leads to failure.

Figure 2: The Competitive Displacement Mechanism.[1] DMSO forms stronger hydrogen bonds with water than with the sulfonamide, effectively "dropping" the drug molecule to bond with the water.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no.[1] While sulfonamides have some solubility in alcohols, the thiazole ring reduces this.[1] Ethanol is also volatile, leading to concentration changes.[1] If DMSO is toxic to your downstream assay, consider DMA (Dimethylacetamide) as an alternative, though it shares similar hygroscopic risks.[1]

Q: What is the maximum solubility of 2-Methyl-1,3-thiazole-4-sulfonamide? A: While specific values vary by crystal polymorph, typical limits for thiazole-sulfonamides in anhydrous DMSO are between 50mM and 100mM . We recommend working at 10mM for stock solutions to ensure a safety margin against temperature fluctuations.[1]

Q: My frozen stock has crystals. Can I heat it to 60°C? A: Yes. Sulfonamides are thermally stable.[1] You can heat the sealed vial to 60°C for 10-15 minutes to redissolve. Ensure you vortex vigorously while it is still warm.[1] Do not heat open vials, as DMSO is hygroscopic and will absorb water rapidly at higher temperatures if exposed to air.[1]

References

-

Gaylord Chemical Company. (2007).[1][7][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][9] Retrieved from [1]

-

PubChem. (n.d.).[1][2][10] 2-Methyl-1,3-thiazole-4-sulfonamide (Compound Summary).[6] National Library of Medicine.[1] Retrieved from [1]

-

Ziath. (2005).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][11] Retrieved from

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (General reference for solubility physics).

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ziath.com [ziath.com]

- 6. 2-chloro-N-methyl-1,3-thiazole-4-sulfonamide | C4H5ClN2O2S2 | CID 169955395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ziath.com [ziath.com]

Troubleshooting column chromatography separation of thiazole intermediates

Current Status: Online 🟢 Operator: Senior Application Scientist (Separation Technologies) Topic: Troubleshooting Column Chromatography of Thiazole Intermediates

Introduction: The Thiazole Challenge

Welcome to the technical support center. Thiazoles are privileged scaffolds in medicinal chemistry (e.g., Dasatinib, Ritonavir), but they present a "perfect storm" of chromatographic challenges. Their basic nitrogen (pKa ~2.5 for unsubstituted, up to ~5.3 for 2-amino derivatives) interacts aggressively with acidic silanols on silica gel, leading to peak tailing. Furthermore, the Hantzsch synthesis often generates regioisomers with nearly identical polarity, making separation difficult.

This guide moves beyond generic advice, offering mechanistic solutions to the specific problems encountered when purifying thiazole intermediates.

Module 1: Peak Shape Issues (Tailing & Streaking)

Q: My thiazole product elutes as a broad, tailing streak rather than a sharp band. How do I fix this?

Diagnosis: This is the classic "Silanol Effect." Silica gel is slightly acidic (pH 5–6) due to surface silanol groups (Si-OH). The basic nitrogen lone pair on the thiazole ring acts as a Lewis base, hydrogen-bonding to these silanols. This secondary interaction competes with the mobile phase, causing the "tail" as molecules drag behind the main band.

The Fix: Mobile Phase Modifiers You must block the silanols with a stronger, sacrificial base.

Protocol A: Triethylamine (TEA) Doping

-

Preparation: Add 1% (v/v) Triethylamine (TEA) to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.

-

Equilibration: Flush the column with 3–5 Column Volumes (CV) of the TEA-doped starting solvent before loading your sample. This pre-coats the silica.

-

Execution: Run the gradient as normal.

-

Post-Run: Flush the system with isopropanol to remove TEA salts from pump heads.

Protocol B: Ammonia (For highly polar aminothiazoles) If TEA fails, or if you are using a DCM/MeOH system, use Ammonium Hydroxide (NH₄OH) .

-

Recipe: Prepare "Ammoniated Methanol" (e.g., 1 part concentrated NH₄OH to 9 parts MeOH) and use this as your B-solvent.

-

Warning: Do not use TEA in DCM/MeOH if possible; it can form salts that clog frits. Ammonia is volatile and easier to remove.

Expert Insight: "Tailing isn't just cosmetic; it dilutes your fractions and ruins resolution. By adding TEA, you are engaging in 'competitive binding'—the TEA saturates the active sites so your thiazole can pass through unimpeded."

Module 2: Separation Efficiency (Co-eluting Isomers)

Q: I performed a Hantzsch synthesis, but the regioisomers (or non-cyclized intermediates) are co-eluting. Increasing the column length didn't help.

Diagnosis:

Hantzsch reactions often yield isomers (e.g., 2-amino vs. 2-imino forms) with identical polarities in standard solvent systems. Increasing column length increases theoretical plates (

The Fix: Selectivity Optimization

Option 1: Orthogonal Solvent Screening If you are using Hexane/EtOAc, the selectivity is driven by dipole-dipole interactions. Switch to a system that utilizes proton-donor/acceptor capabilities.

| Solvent System A | Solvent System B | Mechanism Change |

| Hexane / Ethyl Acetate | DCM / Methanol | Moves from adsorption to displacement chromatography. |

| Hexane / Acetone | Toluene / Acetone | Acetone engages differently with the thiazole |

| DCM / Acetonitrile | Ether / Pentane | Acetonitrile suppresses |

Option 2: Stationary Phase Switching If silica fails, the surface chemistry must change.

-

Amine-Functionalized Silica (NH₂-Silica): This is the "Silver Bullet" for thiazoles. The surface is basic, repelling the thiazole nitrogen and preventing tailing without additives. It often reverses the elution order of isomers compared to standard silica.

-

C18 (Reverse Phase): Essential for highly polar 2-aminothiazoles that stick to the baseline of normal phase silica.

Module 3: Sample Stability (Decomposition)

Q: My crude TLC shows a spot, but after the column, I recover tar or significantly less mass. Is the product decomposing?

Diagnosis:

Many thiazole intermediates (especially

The Fix: Neutralization or Substitution

Protocol: The "Buffered Silica" Method If you cannot afford expensive NH₂-columns, you must neutralize your standard silica manually.

-

Slurry Preparation: Slurry your silica in a solution of 2% TEA in Hexane.

-

Packing: Pour the column.

-

Washing: Wash with 100% Hexane to remove excess free amine.

-

Loading: Load your sample. The silica is now de-acidified but neutral.[1]

Alternative: Neutral Alumina Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and less prone to catalyzing ring-opening or oxidation of sulfur-containing heterocycles.

Module 4: Loading & Solubility

Q: My sample precipitates at the head of the column when the mobile phase hits it, causing high backpressure and ugly peaks.

Diagnosis: Thiazoles are often crystalline solids with poor solubility in non-polar starting solvents (e.g., Hexane). Dissolving them in DCM or MeOH and injecting them onto a column starting at 0% polar solvent causes "Solvent Shock"—the strong solvent leaves, and the sample crashes out.

The Fix: Dry Loading Never liquid load a thiazole unless it is soluble in the starting mobile phase conditions.

Protocol: Dry Loading on Celite 545

-

Dissolve: Dissolve crude thiazole in the minimum amount of a strong solvent (DCM, Acetone, or MeOH).

-

Adsorb: Add Celite 545 (approx. 2x the mass of your crude).

-

Evaporate: Rotovap until you have a dry, free-flowing powder.

-

Load: Pour this powder on top of your pre-packed column (or into a solid load cartridge).

-

Run: This eliminates solvent shock and improves resolution by keeping the sample band narrow.

Visual Troubleshooting Workflows

Figure 1: The Thiazole Separation Decision Tree

Caption: Logical flow for diagnosing and resolving common thiazole chromatography failures.

Figure 2: Hantzsch Synthesis Purification Workflow

Caption: Optimized workflow for purifying crude mixtures from Hantzsch thiazole synthesis.

References

-

Teledyne ISCO. (2023).[2] Purification of Ionizable Organic Amine Compounds Using Flash Column Chromatography. Teledyne ISCO Application Notes.[2] Link

-

Biotage. (2023).[1][2][3] How to Prevent Compound Precipitation During Flash Column Chromatography. The Flash Purification Blog.[3] Link

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Link

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

-

Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives.[4][5][6] Wiley-Interscience. (Foundational text on Thiazole properties).

Sources

- 1. biotage.com [biotage.com]

- 2. teledynelabs.com [teledynelabs.com]

- 3. biotage.com [biotage.com]

- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sussex.figshare.com [sussex.figshare.com]

Stability of 2-Methyl-1,3-thiazole-4-sulfonamide under acidic and basic conditions

Welcome, researchers and drug development professionals. This guide provides in-depth technical support regarding the stability of 2-Methyl-1,3-thiazole-4-sulfonamide under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Methyl-1,3-thiazole-4-sulfonamide under acidic and basic conditions?

The structure of 2-Methyl-1,3-thiazole-4-sulfonamide contains two key functional groups susceptible to degradation: the sulfonamide group and the thiazole ring.

-

Sulfonamide Group: The sulfur-nitrogen (S-N) bond in the sulfonamide moiety is the primary site of hydrolytic cleavage.[1] This reaction is often the rate-limiting step in the degradation of many sulfonamide-containing compounds.

-

Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. While generally stable, the ring can be susceptible to hydrolysis under harsh acidic or basic conditions. The protonation of the ring nitrogen at the N3 position can activate the ring for nucleophilic attack.[2][3]

Q2: What are the expected degradation pathways for 2-Methyl-1,3-thiazole-4-sulfonamide?

Under forced degradation conditions, two main degradation pathways are anticipated:

-

Acid-Catalyzed Hydrolysis: In acidic media, the primary degradation pathway is the hydrolysis of the sulfonamide bond to yield 2-methyl-1,3-thiazole-4-sulfonic acid and ammonia.[1] Depending on the severity of the conditions, further degradation of the thiazole ring may occur.

-

Base-Catalyzed Hydrolysis: In basic media, the sulfonamide bond is also susceptible to cleavage. The mechanism may differ slightly from the acid-catalyzed pathway, but the primary products are expected to be the same: the corresponding sulfonic acid and ammonia.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways of 2-Methyl-1,3-thiazole-4-sulfonamide.

Q3: Which analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for this purpose.[4][5][6][7] An ideal HPLC method should be able to:

-

Separate the parent compound from all potential degradation products.

-

Provide accurate and precise quantification of the parent compound and its degradants.

UV-spectrophotometry can also be used, but it may lack the specificity to distinguish between the parent compound and its degradation products if they have similar chromophores.[8]

Q4: How should I design a forced degradation study for this compound according to ICH guidelines?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[9][10][11] A typical study design involves exposing the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[7][10][12]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | To investigate degradation in basic environments. |

| Oxidation | 3-30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |

| Thermal Stress | Dry heat, 60-100°C | To evaluate the effect of temperature on stability. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity. |

Source: Adapted from ICH Q1A(R2) Guidelines.[7][9][10]

Troubleshooting Guide

Issue 1: Poor Mass Balance in Stability Study

Potential Causes:

-

Formation of Volatile Degradants: The degradation products may be volatile and not detected by the primary analytical method.

-

Adsorption to Container: The parent compound or its degradants may adsorb to the surface of the storage container.

-

Non-UV Active Degradants: Some degradation products may lack a chromophore, making them undetectable by UV-based detectors.

Solutions:

-

Headspace Analysis: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.

-

Inert Containers: Use silanized glass vials or other inert container materials to minimize adsorption.

-

Universal Detectors: Employ a universal detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in conjunction with your HPLC method to detect non-UV active compounds.

Issue 2: Unexpectedly Fast or Slow Degradation

Potential Causes:

-

Incorrect pH: The pH of your solution may not be what you intended. Always verify the pH of your buffers and reaction mixtures.

-

Temperature Fluctuations: Ensure your samples are stored at a constant and controlled temperature.

-

Catalytic Impurities: Trace amounts of metal ions or other impurities can catalyze degradation reactions. Use high-purity reagents and solvents.

Solutions:

-

pH Measurement: Use a calibrated pH meter to accurately measure the pH of all solutions.

-

Calibrated Equipment: Ensure that ovens, water baths, and incubators are properly calibrated.

-

High-Purity Reagents: Use analytical or HPLC grade reagents and solvents to minimize the introduction of catalytic impurities.

Experimental Protocols

Protocol: Forced Degradation Study of 2-Methyl-1,3-thiazole-4-sulfonamide

This protocol outlines a general procedure for conducting a forced degradation study. It is crucial to adapt the conditions (e.g., acid/base concentration, temperature, time) based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[9]

1. Materials and Reagents:

-

2-Methyl-1,3-thiazole-4-sulfonamide

-

HPLC grade acetonitrile and methanol

-

High-purity water (e.g., Milli-Q)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Working Solutions:

-

Stock Solution: Accurately weigh and dissolve 2-Methyl-1,3-thiazole-4-sulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the appropriate stress medium to a final concentration of 100 µg/mL.

3. Stress Conditions:

-

Acid Hydrolysis:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl.

-

Keep the flask at 60°C for 24 hours.

-

Cool to room temperature, neutralize with 0.1 M NaOH, and dilute to volume with water.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M NaOH.

-

Keep the flask at 60°C for 24 hours.

-

Cool to room temperature, neutralize with 0.1 M HCl, and dilute to volume with water.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 3% H₂O₂.

-

Keep the flask at room temperature for 24 hours, protected from light.

-

Dilute to volume with water.

-

Analyze by HPLC.

-

-

Control Sample:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to volume with water.

-

Store at 4°C, protected from light.

-

Analyze by HPLC alongside the stressed samples.

-

4. HPLC Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV spectrum of the parent compound.

-

Column Temperature: 30°C

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. onyxipca.com [onyxipca.com]

- 8. Analysis of sulfonamides | PPTX [slideshare.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

Removing unreacted starting materials from 2-Methyl-1,3-thiazole-4-sulfonamide mixtures

Welcome to the technical support guide for the purification of 2-Methyl-1,3-thiazole-4-sulfonamide. This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound. The information presented herein is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 2-Methyl-1,3-thiazole-4-sulfonamide, often achieved through variations of the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1][2] While a robust method, the reaction mixture can contain unreacted starting materials and side-products that require removal to obtain the pure sulfonamide.

Common Starting Materials:

-

Thioacetamide (or a related thioamide)

-

An α-haloacetoacetate derivative (e.g., ethyl 2-chloroacetoacetate) followed by amination and chlorosulfonation/amidation steps.

Potential Impurities:

-

Unreacted Thioacetamide: A common excess reagent that can persist in the crude product.[3]

-